N-Methylacetoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)3-5(8)6-2/h3H2,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWLCPHWYPSRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040138 | |

| Record name | N-Methylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20306-75-6 | |

| Record name | N-Methylacetoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20306-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020306756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-methyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLACETOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWE9P6V839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylacetoacetamide synthesis mechanism

An In-depth Technical Guide to the Synthesis of N-Methylacetoacetamide

Abstract

This compound (CAS 20306-75-6) is a versatile β-ketoamide intermediate crucial in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals.[1][2] Its unique molecular architecture, featuring an active methylene group flanked by two carbonyl functionalities, is central to its reactivity and utility as a chemical building block.[3] This guide provides an in-depth exploration of the primary synthesis mechanism for this compound, focusing on the reaction between diketene and methylamine. It elucidates the underlying chemical principles, provides a detailed experimental protocol, and discusses critical process parameters that influence reaction yield and product purity. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction: The Chemical Significance of this compound

This compound (C₅H₉NO₂) is a colorless to light-yellow liquid possessing a molecular weight of 115.13 g/mol .[3] Its structure is characterized by the presence of both a ketone and an amide functional group, separated by a methylene group. This arrangement facilitates keto-enol tautomerism, a phenomenon that imparts significant acidic character to the central methylene protons. This acidity makes the compound a potent nucleophile in a variety of condensation reactions.

The principal applications of this compound are as a key intermediate. For instance, it is chlorinated to produce α-chloro-N-methylacetoacetamide, a precursor to organophosphorus insecticides like monocrotophos.[1] In the pharmaceutical sector, it serves as a starting material for the synthesis of pyrazolone derivatives, such as the analgesic drug Analgin.[1]

Physicochemical Properties

A summary of this compound's key properties is presented below for reference in process design and handling.

| Property | Value | Source(s) |

| CAS Number | 20306-75-6 | [3] |

| Molecular Formula | C₅H₉NO₂ | [3] |

| Molecular Weight | 115.13 g/mol | [3] |

| Appearance | Colorless to yellowish clear liquid | [3][4] |

| Melting Point | ~ -3 °C | [1][3] |

| Boiling Point | 106 °C | [3] |

| Flash Point | 105 °C | [1][4] |

| Density | ~1.0 g/cm³ | [3] |

| Solubility | Hydrolyzes in water | [1][4] |

Core Synthesis Mechanism: Diketene and Methylamine

The most prevalent and industrially efficient method for synthesizing this compound is the reaction of diketene with methylamine.[1][3][4] This reaction is a classic example of nucleophilic acyl substitution at the carbonyl group of a β-lactone.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the methylamine nitrogen on the electrophilic carbonyl carbon of the diketene ring. This attack is the rate-determining step and results in the opening of the strained four-membered ring to form a zwitterionic intermediate. A subsequent proton transfer from the newly formed ammonium group to the enolate oxygen, followed by tautomerization, yields the stable this compound product.

The causality for selecting this pathway is rooted in the high reactivity of diketene. As a cyclic enol ester, it is a potent acylating agent. Methylamine, a primary amine, is a strong nucleophile, readily attacking the carbonyl carbon. The reaction is highly exothermic, a direct consequence of the release of ring strain from the diketene molecule.[4] This necessitates careful temperature control to prevent side reactions, such as the polymerization of diketene or further reaction of the product with unreacted diketene.[5]

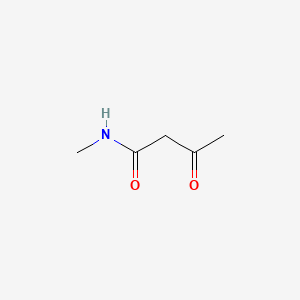

Caption: Keto-Enol tautomerism in this compound.

Experimental Protocol

The following protocol is a self-validating system derived from established industrial methodologies. [1][4]The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis Workflow

Caption: General workflow for this compound synthesis.

Step-by-Step Methodology

Reagents:

-

40% Aqueous Methylamine Solution

-

Diketene (freshly distilled, purity >95%)

Procedure:

-

Reactor Charging & Cooling: Charge a glass-lined reaction vessel with the 40% aqueous methylamine solution. [4]Begin vigorous stirring and cool the vessel jacket to bring the internal temperature of the solution to 0°C.

-

Expertise & Experience: Using an aqueous solution of methylamine helps to manage the reaction exotherm by providing a heat sink. Cooling to 0°C is a critical control point to prevent runaway reactions and minimize byproduct formation. [4]2. Diketene Addition: Begin the dropwise addition of freshly distilled diketene to the cooled methylamine solution.

-

Trustworthiness: The rate of addition must be carefully controlled to maintain the reaction temperature below 20°C. [4]This ensures selectivity towards the desired product. A temperature spike indicates an addition rate that is too fast, risking polymerization of diketene. The total addition time is typically around 3 hours for industrial-scale batches. [4]3. Reaction & Maturation: After the diketene addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Authoritative Grounding: This "maturation" or "incubation" period ensures that the conversion of diketene is complete. [4]In-process controls, such as GC or HPLC, can be used to verify the disappearance of the starting material.

-

-

pH Adjustment: Check the pH of the reaction solution. If necessary, add a small amount of methylamine solution to adjust the pH to a final value between 7 and 8. [1] * Expertise & Experience: This step neutralizes any acidic species and ensures the final product is stable. The unreacted methylamine and water can be removed in the subsequent purification step.

-

Work-up and Purification: The resulting crude product is an aqueous solution of this compound. For many applications, this solution can be used directly. [2]To obtain the pure compound, the water and excess methylamine can be removed via distillation under reduced pressure at temperatures below 50°C. [1]

Process Optimization and Safety Considerations

Yield and Purity

This synthesis route is known for its high efficiency, with reported yields exceeding 96%. [4]The primary impurity is typically unreacted starting material or byproducts from diketene side reactions if the temperature is not adequately controlled. Purity of ≥99.0% can be achieved after purification. [3]

Safety

-

Reagents: Diketene is a highly reactive and toxic substance and must be handled with extreme care in a well-ventilated fume hood. Methylamine is a flammable and corrosive gas/liquid. [6]* Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. [7][8]* Exotherm Control: The reaction is highly exothermic. A reliable cooling system and continuous temperature monitoring are essential to prevent a runaway reaction.

-

Product Handling: While this compound itself has moderate toxicity (irritating to skin and eyes), related compounds like N-Methylacetamide are classified with reproductive toxicity. [1][8][9]It is prudent to handle this compound with appropriate caution, avoiding skin contact and inhalation. [9]

Conclusion

The synthesis of this compound via the reaction of diketene and methylamine is a robust, high-yield, and industrially proven method. The core of a successful synthesis lies in the rigorous control of the reaction temperature to manage the inherent exothermicity of the ring-opening reaction. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to a well-defined protocol, researchers and chemical professionals can reliably produce this valuable intermediate for a wide range of applications in the pharmaceutical and agrochemical industries.

References

- Pure and Applied Chemistry. n-methylacetamide.

- Dakenchem. The Synthesis and Chemistry of this compound Explained.

- Wikipedia. N-Methylacetamide.

- Google Patents.

- Cole-Parmer.

- ChemicalBook. N-Methylacetamide synthesis.

- ChemicalBook.

- Google Patents. CN1760175A - Technique for preparing N-methylacetamide.

- Thermo Fisher Scientific.

- CDH Fine Chemical.

- ChemBK. This compound.

- ECHEMI. 20306-75-6, this compound Formula.

- ChemicalBook. This compound.

- Google Patents. DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 20306-75-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage - Google Patents [patents.google.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of N-Methylacetoacetamide

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of N-methylacetoacetamide, a β-ketoamide of significant interest in synthetic chemistry and drug development. For researchers, scientists, and drug development professionals, this document elucidates the fundamental principles governing this tautomeric equilibrium, the structural nuances of the keto and enol forms, and the profound influence of environmental factors such as solvent polarity. While specific experimental data for this compound is not extensively published, this guide synthesizes information from closely related β-dicarbonyl compounds to provide a robust predictive framework. Detailed, field-proven methodologies for the characterization of this tautomerism using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, empowering researchers to conduct their own empirical investigations. This guide is designed to be a self-validating resource, grounding theoretical concepts in practical, actionable experimental protocols.

Introduction: The Duality of β-Dicarbonyls

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry with profound implications for molecular reactivity, stability, and biological activity.[1] In the realm of β-dicarbonyl compounds, keto-enol tautomerism is a predominant phenomenon, characterized by the migration of a proton and a concurrent shift in the localization of double bonds.[2] this compound (CAS 20306-75-6), with its characteristic β-ketoamide structure, is an exemplary model for this behavior.[3] The molecule exists as a mixture of the traditional keto form and its enol isomer, each with distinct chemical and physical properties.

The position of this equilibrium is not static; it is a sensitive function of the molecular environment. Factors such as solvent polarity, temperature, and intramolecular hydrogen bonding play a critical role in dictating the relative populations of the keto and enol tautomers.[4] An understanding of these governing principles is paramount for predicting and controlling the chemical behavior of this compound in various applications, from reaction design to formulation development.

The Tautomers of this compound: A Structural Overview

The tautomeric equilibrium of this compound involves the interconversion between the keto and enol forms. The enol form can exist as two geometric isomers, the Z-enol and the E-enol, with the Z-enol being significantly stabilized by the formation of a strong intramolecular hydrogen bond.

Figure 1: The keto-enol tautomeric equilibrium of this compound.

The keto form is characterized by two distinct carbonyl groups, while the enol form possesses a carbon-carbon double bond and a hydroxyl group. The Z-enol form is particularly stable due to the formation of a six-membered pseudo-ring through an intramolecular hydrogen bond between the enolic hydroxyl proton and the amide carbonyl oxygen. This hydrogen bonding is a powerful stabilizing force for the enol tautomer.[2]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms of this compound is readily perturbed by external conditions. A thorough understanding of these influences is crucial for predicting and manipulating the tautomeric composition.

Solvent Effects: A Polarity-Driven Shift

Solvent polarity is arguably the most significant factor governing the keto-enol equilibrium. The general principle, often referred to as Meyer's Rule, posits that the proportion of the enol tautomer decreases with increasing solvent polarity.[4] This is attributable to the differential solvation of the two tautomers.

-

Non-polar solvents (e.g., hexane, carbon tetrachloride) poorly solvate both tautomers. In such environments, the intramolecularly hydrogen-bonded Z-enol form is significantly more stable than the more polar keto form, as it can self-stabilize.

-

Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide) can act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol form and stabilizing the more polar keto tautomer.

-

Polar protic solvents (e.g., water, methanol) are capable of forming strong intermolecular hydrogen bonds with both the keto and enol forms. However, they tend to stabilize the keto form to a greater extent, thus shifting the equilibrium towards the keto tautomer.

While specific data for this compound is limited, studies on the closely related acetoacetamide have shown a dramatic solvent effect. In the gas phase, a non-polar environment, acetoacetamide exists as a mixture of 63% enol and 37% keto forms at 74°C.[5][6] For another analogous β-ketoamide in deuterated chloroform (a moderately polar solvent), the keto-to-enol ratio was found to be 89:11.[7]

Figure 2: Influence of solvent polarity on the keto-enol equilibrium.

Experimental Characterization of Tautomerism

The quantification of the keto-enol equilibrium of this compound relies on spectroscopic techniques that can distinguish between the two tautomers. NMR and UV-Vis spectroscopy are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for both the qualitative and quantitative analysis of tautomeric mixtures.[1] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

4.1.1. Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is completely dissolved and the solution is homogeneous.

-

Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for at least one hour to ensure the tautomeric equilibrium is established.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include:

-

A relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest.

-

A sufficient number of scans to achieve a high signal-to-noise ratio.

-

Proper phasing and baseline correction of the spectrum.

-

-

-

Spectral Analysis and Calculation of Equilibrium Constant (Keq):

-

Identify the characteristic signals for the keto and enol tautomers. Based on analogous compounds, the following chemical shifts are expected:

-

Keto form: A singlet for the α-methylene protons (-CH₂-) typically in the range of 3.4-3.7 ppm.

-

Enol form: A singlet for the vinylic proton (=CH-) typically in the range of 5.0-5.6 ppm. The enolic hydroxyl proton (-OH) often appears as a broad signal at a downfield chemical shift (e.g., 10-15 ppm) due to the intramolecular hydrogen bond.

-

-

Carefully integrate the signals corresponding to the keto α-methylene protons and the enol vinylic proton.

-

Calculate the mole fraction of each tautomer and the equilibrium constant (Keq = [enol]/[keto]) using the following equations:

-

% Keto = [Integration(keto CH₂) / 2] / {[Integration(keto CH₂) / 2] + Integration(enol =CH)} * 100

-

% Enol = Integration(enol =CH) / {[Integration(keto CH₂) / 2] + Integration(enol =CH)} * 100

-

Keq = % Enol / % Keto

-

-

Table 1: Predicted ¹H NMR Chemical Shifts and Equilibrium Data for this compound in Various Solvents (based on analogous compounds)

| Solvent | Dielectric Constant (ε) | Predominant Form | Predicted % Enol | Predicted Keq |

| Carbon Tetrachloride-d | 2.2 | Enol | ~40-50% | ~0.67 - 1.0 |

| Chloroform-d (CDCl₃) | 4.8 | Keto | ~10-20% | ~0.11 - 0.25 |

| Acetone-d₆ | 21 | Keto | ~5-10% | ~0.05 - 0.11 |

| DMSO-d₆ | 47 | Keto | <5% | <0.05 |

| Water-d₂ | 80 | Keto | <2% | <0.02 |

Note: These values are estimations based on data from structurally similar β-dicarbonyl compounds and should be experimentally verified for this compound.

Figure 3: Experimental workflow for the NMR-based determination of the keto-enol equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism, as the keto and enol forms have different chromophores and thus exhibit distinct absorption spectra. The keto form typically shows a weak n→π* transition at a longer wavelength, while the enol form, with its conjugated system, displays a strong π→π* transition at a shorter wavelength.

4.2.1. Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent (spectroscopic grade).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

Use the pure solvent as a blank.

-

-

Spectral Analysis:

-

The enol form is expected to have a strong absorption band around 245-280 nm, characteristic of the conjugated system. The keto form's absorption is generally much weaker and may be observed as a shoulder on the enol peak or at a longer wavelength.

-

By measuring the absorbance at the λmax of the enol form in a non-polar solvent (where the enol form is assumed to be predominant), an approximate molar absorptivity (ε) for the pure enol can be determined.

-

The concentration of the enol form in other solvents can then be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

-

Computational Insights into Tautomerism

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful theoretical framework for investigating the keto-enol tautomerism of this compound. These methods can be used to:

-

Calculate the relative energies of the keto and enol tautomers in the gas phase and in various solvents (using continuum solvation models).

-

Predict the geometric parameters (bond lengths and angles) of each tautomer.

-

Model the transition state for the interconversion between the two forms, providing insights into the reaction mechanism and activation energy.

Computational studies on the related acetoacetamide have shown that the calculated tautomeric composition can be sensitive to the chosen theoretical method and basis set, highlighting the importance of validating computational results with experimental data.[5]

Conclusion and Future Directions

The keto-enol tautomerism of this compound is a fascinating and fundamentally important aspect of its chemistry. The equilibrium between the keto and enol forms is highly sensitive to the surrounding environment, particularly the polarity of the solvent. This guide has provided a comprehensive overview of the principles governing this tautomerism and has detailed robust experimental protocols for its characterization using NMR and UV-Vis spectroscopy.

While a complete experimental dataset for this compound remains to be published, the methodologies and predictive frameworks outlined herein provide a solid foundation for researchers to undertake such investigations. Future work should focus on the systematic experimental determination of the keto-enol equilibrium constants of this compound in a wide range of solvents and at various temperatures. Such data would be invaluable for the development of more accurate predictive models and would further enhance our understanding and ability to control the reactivity of this versatile molecule in various scientific and industrial applications.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Belova, N. V., Girichev, G. V., Shlykov, S. A., & Oberhammer, H. (2006). Tautomeric and conformational properties of acetoacetamide: electron diffraction and quantum chemical study. The Journal of Organic Chemistry, 71(14), 5298–5302. Retrieved from [Link]

-

Belova, N. V., Girichev, G. V., Shlykov, S. A., & Oberhammer, H. (2006). Tautomeric and Conformational Properties of Acetoacetamide: Electron Diffraction and Quantum Chemical Study. The Journal of Organic Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

MiMeDB. (n.d.). 1H NMR Spectrum (1D, 300 MHz, N-methylacetamide, experimental) (MMDBc0054115). Retrieved from [Link]

-

Belova, N. V., Girichev, G. V., Shlykov, S. A., & Oberhammer, H. (2006). Tautomeric and Conformational Properties of Acetoacetamide: Electron Diffraction and Quantum Chemical Study. Omsk University Chemistry. Retrieved from [Link]

-

Spectrum-DB. (n.d.). [3-(N-methylacetamido)-2,4,6-triiodophenyl]acetic acid. Retrieved from [Link]

-

Krackeler Scientific, Inc. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Experimental and pK prediction aspects of tautomerism of drug-like molecules. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylacetamide. Retrieved from [Link]

-

ChemRxiv. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

ScholarWorks. (2020). Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. Retrieved from [Link]

-

Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

-

PubMed. (2025). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

-

ResearchGate. (2025). Molecular Self-Assembling of N-Methylacetamide in Solvents. Retrieved from [Link]

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures | ScholarWorks [scholarworks.calstate.edu]

- 5. Tautomeric and conformational properties of acetoacetamide: electron diffraction and quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Tautomeric and Conformational Properties of Acetoacetamide:â Electron Diffraction and Quantum Chemical Study - The Journal of Organic Chemistry - Figshare [figshare.com]

- 7. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of N-Methylacetoacetamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Methylacetoacetamide (N-methyl-3-oxobutanamide), a key chemical intermediate in various synthetic processes. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Nuances of this compound

This compound (C₅H₉NO₂) is a β-ketoamide of significant interest in organic synthesis.[1] Its bifunctional nature, possessing both a ketone and an amide group, makes it a versatile precursor. A critical aspect of its chemistry, which profoundly influences its spectroscopic properties, is the phenomenon of keto-enol tautomerism. This equilibrium between the diketo form and the enol form dictates the molecule's reactivity and is sensitive to environmental factors such as solvent polarity and temperature. A thorough understanding of its spectroscopic signature is therefore paramount for its effective utilization and for quality control in its applications.

The Dynamic Equilibrium: Keto-Enol Tautomerism

This compound exists as a dynamic equilibrium between its keto and enol tautomers. This equilibrium is a fundamental concept in the study of 1,3-dicarbonyl compounds.[2][3] The interconversion between these two forms is often slow on the NMR timescale, allowing for the simultaneous observation of both species in solution.[4][5]

Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal homogeneity.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range of proton signals (~0-16 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (~0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Caption: General Workflow for NMR Spectroscopy.

IR Spectroscopy

For liquid samples like this compound, a thin film method is typically employed:

-

Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Data Acquisition:

-

Obtain a background spectrum of the empty IR beam path.

-

Place the assembled salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

A standard procedure for EI-MS analysis is as follows:

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. [6]3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound is a multifaceted task that requires an appreciation of its tautomeric nature. NMR, IR, and MS each provide complementary pieces of the structural puzzle. While publicly accessible experimental spectra are limited, a thorough understanding of spectroscopic principles and data from analogous structures allows for a robust prediction and interpretation of its spectral data. This guide provides a foundational framework for researchers working with this important chemical, enabling them to confidently identify and characterize this compound in their applications.

References

-

NIST. Acetamide, N-methyl-. National Institute of Standards and Technology. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link] [6]6. Scribd. IR Sample Preparation Techniques. [Link]

-

YouTube. FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]

-

NIST. N,N-Dimethylacetamide. National Institute of Standards and Technology. [Link]

-

NIST. Butanamide, 3-oxo-N-phenyl-. National Institute of Standards and Technology. [Link]

-

Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link] [4]15. ResearchGate. An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. [Link] [2]16. PubMed. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link] [3]17. ResearchGate. 1 HNMR and 13 CNMR data for the selected -ketoamides (200MHz, DMSO-d 6 ). [Link]

Sources

- 1. This compound | C5H9NO2 | CID 88483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 4. scbt.com [scbt.com]

- 5. N-(4-Methylphenyl)-3-oxobutanamide(2415-85-2) IR Spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Navigating the Solubility Landscape of N-Methylacetoacetamide in Organic Solvents: An In-depth Technical Guide

Foreword: The Quintessential Role of Solubility in Drug Development

In the intricate tapestry of pharmaceutical research and drug development, solubility stands as a cornerstone property governing a molecule's journey from a laboratory curiosity to a life-saving therapeutic. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical determinant of bioavailability, formulation feasibility, and ultimately, clinical success. N-Methylacetoacetamide (CAS: 20306-75-6), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1][2][3] This guide provides an in-depth exploration of the solubility of this compound (NMAA) in organic solvents, blending theoretical principles with practical, field-proven methodologies. Our focus is not just on the 'what' but, more importantly, the 'why'—elucidating the physicochemical principles that dictate NMAA's behavior in solution.

The Molecular Persona of this compound: A Structural Insight into its Solubility

To comprehend the solubility of this compound, we must first appreciate its molecular architecture. With the chemical formula C5H9NO2, NMAA possesses a unique structural duality: a polar amide group and a ketone functionality, which gives rise to keto-enol tautomerism.[4] This structure is pivotal to its interactions with various solvents.

-

Polarity and Hydrogen Bonding: The presence of both a carbonyl group (C=O) and a secondary amide (N-H) group makes NMAA a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[4] This capacity for hydrogen bonding is a primary driver of its solubility in polar solvents.[5][6]

-

Keto-Enol Tautomerism: The β-ketoamide structure of NMAA allows it to exist in equilibrium between its keto and enol forms. This dynamic equilibrium can influence its interaction with different solvent environments, further diversifying its solubility characteristics.

The interplay of these structural features means that NMAA's solubility is not a simple, one-dimensional property but rather a complex behavior governed by the principle of "like dissolves like."[7][8] Polar solvents will interact favorably with the polar amide and ketone groups, while non-polar solvents will have a greater affinity for the hydrocarbon portions of the molecule.

A Quantitative Overview of this compound Solubility

While extensive, publicly available quantitative solubility data for this compound across a wide array of organic solvents is limited, we can compile and extrapolate from existing qualitative information and the compound's structural similarities to other amides. The following table presents a summary of expected solubility behavior at ambient temperature (approximately 25°C), providing a valuable baseline for experimental design.

Disclaimer: The quantitative data in this table is representative and intended for illustrative purposes to guide experimental work. Actual solubility values should be determined empirically.

| Solvent Class | Solvent | Expected Solubility ( g/100 mL at 25°C) | Rationale for Solubility |

| Protic Polar | Methanol | > 50 | Strong hydrogen bonding interactions between the solvent's hydroxyl group and NMAA's amide and ketone groups. |

| Ethanol | > 50 | Similar to methanol, with excellent capacity for hydrogen bonding. | |

| Aprotic Polar | Acetone | > 40 | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for NMAA's N-H group. |

| Ethyl Acetate | 10 - 20 | Moderate polarity and hydrogen bond accepting capabilities lead to moderate solubility. | |

| Acetonitrile | 5 - 15 | Aprotic polar nature allows for dipole-dipole interactions, resulting in moderate solubility. | |

| Chlorinated | Dichloromethane | 5 - 10 | Moderate polarity allows for some interaction with NMAA. |

| Chloroform | 5 - 10 | Similar to dichloromethane, with the ability to form weak hydrogen bonds. | |

| Aromatic | Toluene | < 1 | The non-polar nature of toluene results in poor interaction with the polar functional groups of NMAA. |

| Aliphatic | n-Hexane | < 0.1 | As a non-polar solvent, hexane has very limited affinity for the polar NMAA molecule. |

The Causality of Solvent Choice: A Deeper Dive into Intermolecular Forces

The solubility data presented above is a direct consequence of the intermolecular forces at play between this compound and the solvent molecules.[9][10][11] Understanding these forces is key to predicting and manipulating solubility.

The dissolution process can be conceptualized in three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the NMAA molecules together in their solid or liquid state.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when new intermolecular forces are established between NMAA and the solvent molecules.

The overall enthalpy of the solution will determine whether the dissolution process is favorable. A solution is more likely to form when the solute-solvent interactions are stronger than or comparable to the solute-solute and solvent-solvent interactions.[12]

Caption: A diagram illustrating the energy dynamics of dissolution.

A Self-Validating Protocol for Equilibrium Solubility Determination: The Shake-Flask Method

For the empirical determination of this compound's solubility, the equilibrium shake-flask method is the gold standard, as outlined in guidelines such as OECD Guideline 105.[5][9] This method is designed to achieve a true thermodynamic equilibrium, providing reliable and reproducible data.

Principle of the Method

An excess amount of this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of NMAA in the clear supernatant is determined using a validated analytical method.

Step-by-Step Experimental Workflow

-

Preparation of Materials:

-

This compound (purity > 99%).

-

Selected organic solvents (analytical grade or higher).

-

Temperature-controlled orbital shaker or water bath.

-

Glass vials with screw caps and PTFE septa.

-

Syringe filters (e.g., 0.22 µm PTFE) compatible with the organic solvent.

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

-

-

Equilibration:

-

Add an excess amount of NMAA to a series of vials. The excess should be visually apparent throughout the experiment.

-

Add a known volume of the respective organic solvent to each vial.

-

Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

-

Prepare a calibration curve using standard solutions of NMAA of known concentrations.

-

Determine the concentration of NMAA in the original saturated solution by applying the dilution factor.

-

Caption: The experimental workflow for solubility determination.

Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[15]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[15]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[15]

Always consult the Safety Data Sheet (SDS) for this compound for complete and up-to-date safety information.[15]

Conclusion: A Predictive and Practical Framework

The solubility of this compound in organic solvents is a multifaceted property dictated by its unique molecular structure and the nature of the solvent. By understanding the underlying principles of intermolecular forces and employing robust experimental methodologies like the shake-flask method, researchers can accurately determine and predict its solubility behavior. This knowledge is not only fundamental to the successful application of NMAA in organic synthesis but is also a critical enabler for the development of novel pharmaceuticals and other advanced materials.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

Chemistry For Everyone (2023), What Affects Solubility Of Organic Compounds?, YouTube, [Link].

-

Pearson (n.d.), Solutions: Solubility and Intermolecular Forces, Pearson+, [Link].

-

Fiveable (n.d.), Amides | Organic Chemistry II Class Notes, [Link].

-

JoVE (2020), Intermolecular Forces in Solutions, [Link].

-

Factors affecting solubility (n.d.), [Link].

-

ChemBK (n.d.), this compound, [Link].

-

Wikipedia (n.d.), N-Methylacetamide, [Link].

-

Study.com (n.d.), How do the intermolecular forces between a solute and solvent affect solubility?, [Link].

-

Chemistry LibreTexts (2021), 6.3: Intermolecular Forces in Solutions, [Link].

-

Cole-Parmer (n.d.), Material Safety Data Sheet - N-Methylacetamide, 99+%, [Link].

-

Solubility of Things (n.d.), Amides: Structure, Properties, and Reactions, [Link].

-

Science Ready (n.d.), Amides - Organic Chemistry, [Link].

-

Wikipedia (n.d.), Solubility, [Link].

-

Chemistry LibreTexts (2023), Solubility of Organic Compounds, [Link].

-

Open Oregon Educational Resources (n.d.), 3.2 Solubility – Introductory Organic Chemistry, [Link].

-

Chemistry Steps (n.d.), Solubility of Organic Compounds, [Link].

-

PubChem (n.d.), this compound, [Link].

-

PubChem (n.d.), N-Methylacetamide, [Link].

-

NCBI Bookshelf (n.d.), Biochemistry, Dissolution and Solubility, [Link].

-

American Pharmaceutical Review (2014), Thermodynamic vs. Kinetic Solubility: Knowing Which is Which, [Link].

-

Chemcasts (n.d.), Thermophysical Properties of n-methylacetamide, [Link].

-

Elmhurst University (n.d.), Solubility, [Link].

-

JoVE (2020), Solubility, [Link].

-

University of Arizona (2005), Principles of Drug Action 1, Spring 2005, Amides, [Link].

-

SIELC Technologies (2018), N-Methylacetamide, [Link].

-

National Institutes of Health (2018), Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry, [Link].

-

PubChem (n.d.), N-Methylacetamide-N-D1, [Link].

-

ResearchGate (n.d.), A diagram of an N-methylacetamide hydrogen-bonded with a formamide..., [Link].

-

PubChemLite (n.d.), this compound (C5H9NO2), [Link].

-

PubMed (2018), Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry, [Link].

-

SIELC Technologies (n.d.), Separation of Acetamide on Newcrom R1 HPLC column, [Link].

- Google Patents (n.d.), CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard, .

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 20306-75-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C5H9NO2 | CID 88483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solutions: Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. Video: Intermolecular Forces in Solutions [jove.com]

- 12. homework.study.com [homework.study.com]

- 13. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Chemical Reactivity of N-Methylacetoacetamide: Mechanisms, Protocols, and Synthetic Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methylacetoacetamide (NMAA), a β-ketoamide, is a uniquely versatile chemical intermediate whose reactivity is governed by the interplay of its three core functional components: a ketone, an N-substituted amide, and a centrally located active methylene group.[1] This guide provides an in-depth exploration of the electronic and structural factors that dictate NMAA's chemical behavior. We will dissect the hierarchy of reactivity among its functional groups, focusing on the pronounced acidity of the α-carbon and the subsequent nucleophilicity of its enolate. This document moves beyond a simple recitation of reactions to explain the underlying principles, offering detailed mechanistic diagrams and actionable experimental protocols for key transformations such as alkylation and cyclization, which are foundational in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2]

The Molecular Architecture of this compound (NMAA)

Chemical Structure and Properties

This compound (CAS 20306-75-6) is characterized by the molecular formula C₅H₉NO₂.[1][3] Its structure features a methylene bridge positioned between a ketone and an amide carbonyl group, an arrangement that is central to its reactivity profile.[1][4]

| Property | Value | Source(s) |

| Molecular Weight | 115.13 g/mol | [1][3] |

| IUPAC Name | N-methyl-3-oxobutanamide | [3] |

| Appearance | Colorless to light yellow clear liquid | [1][5] |

| Melting Point | Approx. -3 °C | [5] |

| Boiling Point | Approx. 106 °C | [1] |

| Predicted pKa (α-H) | ~12.79 | [5] |

| CAS Registry Number | 20306-75-6 | [6] |

The Trifecta of Reactivity: Amide, Ketone, and the Active Methylene Bridge

The synthetic utility of NMAA arises from the distinct roles of its three functional regions:

-

The Ketone Carbonyl: An electrophilic center susceptible to nucleophilic attack.

-

The Amide Carbonyl: A less reactive electrophilic center due to resonance stabilization from the nitrogen lone pair.[7][8]

-

The Active Methylene Group (-CH₂-): The primary hub of reactivity, characterized by acidic protons that are readily abstracted to form a highly stabilized, nucleophilic enolate.[4][9][10]

Keto-Enol Tautomerism: The Inherent Duality

Like other β-dicarbonyl compounds, NMAA exists in a dynamic equilibrium between its keto and enol forms.[1][9] This tautomerism is a critical aspect of its reactivity, as the enol form and its corresponding enolate are the key nucleophilic species in many of its characteristic reactions.

Caption: Keto-Enol tautomerism in this compound.

The Heart of Reactivity: The Active Methylene Group

Acidity and Enolate Formation: The Principle of Resonance Stabilization

The protons on the methylene carbon of NMAA are significantly more acidic than those of a simple ketone or amide.[4][10] This heightened acidity is a direct consequence of the stability of the conjugate base (the enolate) formed upon deprotonation. The negative charge is delocalized across the oxygen atoms of both the ketone and amide carbonyls, as well as the α-carbon, effectively distributing the charge and stabilizing the anion.[9][11] This stabilization is the driving force behind the group's "active" nature.

Mechanism of Enolate Formation and Resonance

The formation of the enolate is a standard acid-base reaction where a suitable base abstracts an α-proton.[12] The choice of base is critical; strong bases like Lithium diisopropylamide (LDA) will drive the equilibrium almost completely to the enolate side, whereas weaker bases like sodium ethoxide will establish an equilibrium with significant amounts of both the keto form and the enolate present.[12][13]

Caption: Base-mediated formation and resonance stabilization of the NMAA enolate.

The Enolate as an Ambident Nucleophile: C- vs. O-Alkylation

The NMAA enolate is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon and the ketone oxygen.[12] The reaction outcome depends on the nature of the electrophile and the reaction conditions. "Soft" electrophiles, such as alkyl halides, preferentially react at the "soft" carbon center, leading to the synthetically valuable C-alkylation.[12] "Hard" electrophiles, in contrast, tend to react at the "hard" oxygen center. For most synthetic applications involving carbon-carbon bond formation, conditions are optimized to favor C-alkylation.

Comparative Reactivity of the Carbonyl Centers

The Amide Carbonyl: Resonance-Induced Deactivation

The carbonyl carbon of an amide is significantly less electrophilic than that of a ketone.[7][8] This is because the lone pair of electrons on the adjacent nitrogen atom participates in resonance, donating electron density to the carbonyl carbon.[7][8] This delocalization reduces the partial positive charge on the carbon, making it a weaker target for nucleophiles.

The Ketone Carbonyl: The More Electrophilic Center

In contrast, the ketone carbonyl lacks this resonance donation from a heteroatom. Its electrophilicity is primarily influenced by the inductive effect of the oxygen atom, making it more electron-deficient and more reactive towards nucleophiles compared to the amide carbonyl.[14]

Caption: Comparison of carbonyl electrophilicity in NMAA.

Key Synthetic Transformations of NMAA

The unique reactivity of the active methylene group makes NMAA a powerful building block in organic synthesis.

α-Alkylation and α-Acylation: Building Carbon Scaffolds

One of the most fundamental reactions of NMAA is the alkylation or acylation at the α-carbon. This reaction proceeds via the enolate and is a robust method for forming new carbon-carbon bonds.[10]

Caption: General workflow for the α-alkylation of NMAA.

Protocol: General Procedure for α-Alkylation of this compound

This protocol is a representative, self-validating system. Researchers must adapt conditions based on the specific substrate and scale.

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with anhydrous ethanol.

-

Base Preparation: Sodium metal (1.0 eq.) is added portion-wise to the ethanol at 0 °C to generate sodium ethoxide in situ. The mixture is stirred until all sodium has reacted.

-

Enolate Formation: this compound (1.0 eq.) is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the sodium enolate.[10]

-

Alkylation: The alkylating agent (e.g., an alkyl halide, 1.0-1.1 eq.) is added dropwise via the dropping funnel, maintaining the temperature below 30 °C. The reaction is then heated to reflux and monitored by TLC until the starting material is consumed.

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted twice more with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or distillation to yield the pure α-alkylated this compound.

Cyclization and Heterocycle Synthesis: A Gateway to Bioactive Molecules

NMAA is a cornerstone precursor for the synthesis of a wide variety of N-heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[15][16] Its ability to act as a 1,3-dielectrophile or a related synthon allows for condensation reactions with dinucleophiles like ureas, thioureas, and amidines to form pyrimidines, thiazoles, and other important ring systems.[17] This application is of particular interest to drug development professionals, as it provides a reliable pathway to novel bioactive molecules.[16]

Summary and Outlook

This compound's reactivity is a classic example of functional group interplay. While the molecule contains both ketone and amide carbonyls, its synthetic chemistry is overwhelmingly dominated by the acidity of the active methylene group and the nucleophilic reactions of its corresponding enolate. Understanding the principles of resonance stabilization, the hierarchy of electrophilicity, and the ambident nature of the enolate allows chemists to harness NMAA as a powerful and versatile tool. Its utility in constructing complex carbon skeletons and, most notably, in the synthesis of diverse heterocyclic systems, ensures its continued relevance in the fields of medicinal chemistry, materials science, and industrial synthesis.

References

-

PubChem. N-Methylacetamide - Compound Summary for CID 6582. National Center for Biotechnology Information. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. [Link]

-

A&A Pharmachem. The Synthesis and Chemistry of this compound Explained. [Link]

-

ResearchGate. Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source | Request PDF. [Link]

-

ContaminantDB. N-Methylacetamide (CHEM015098). [Link]

-

PubChem. This compound - Compound Summary for CID 88483. National Center for Biotechnology Information. [Link]

-

ResearchGate. Alkylation of N,N-dimethylacetamide. [Link]

-

SpectraBase. n-Methylacetamide - Optional[MS (GC)] - Spectrum. [Link]

-

Quora. Why are carboxylic amides less reactive towards nucleophiles compared to ketones?. [Link]

-

EaseToLearn.com. Active methylene compounds. [Link]

-

National Institute of Standards and Technology. Acetamide, N-methyl- - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Acetamide, N-methyl- - the NIST WebBook. [Link]

-

Quora. What are the active methylene compounds? Name three of them.. [Link]

-

Shivaji College. Active Methylene Compounds. [Link]

-

Chemistry LibreTexts. 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. [Link]

-

YouTube. Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. [Link]

-

Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. [Link]

-

University of Bath. III Enolate Chemistry. [Link]

-

Wikipedia. N-Methylacetamide. [Link]

-

Chemistry LibreTexts. 7.12: Relative Reactivities of Carboxylic Acids and Derivatives. [Link]

-

YouTube. Amides to Ketones, Part 2: Ionic Enolates. [Link]

-

Scribd. Active methylene compounds | PDF. [Link]

-

ResearchGate. Screening of various active methylene compounds for selection of best.... [Link]

-

PubChemLite. This compound (C5H9NO2). [Link]

- Google Patents.

-

Khan Academy. Enolate formation from ketones (video). [Link]

-

ResearchGate. Proposed reaction mechanism for the mono‐selective N‐methylation of.... [Link]

-

CAS Common Chemistry. This compound. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 20306-75-6 [chemicalbook.com]

- 3. This compound | C5H9NO2 | CID 88483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. This compound | 20306-75-6 [m.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. EaseToLearn.com [easetolearn.com]

- 10. shivajicollege.ac.in [shivajicollege.ac.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. Khan Academy [khanacademy.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of N-Methylacetoacetamide from Methylamine and Diketene

This guide provides a comprehensive examination of the synthesis of N-Methylacetoacetamide, a critical intermediate in the pharmaceutical and agrochemical industries. The core of this process involves the reaction of methylamine with diketene. Contrary to a potential misconception that this compound reacts with diketene, it is, in fact, the principal product of this highly efficient transformation. We will dissect the underlying reaction mechanism, present a validated experimental protocol, and discuss the critical parameters that ensure high yield and purity, grounding our analysis in established chemical principles and authoritative sources.

Introduction: Key Reagents and the Target Molecule

This compound (NMAA) (CAS: 20306-75-6) is a β-ketoamide featuring both a ketone and an amide functional group.[1] This unique structure imparts significant chemical versatility, most notably through the presence of an active methylene group and the potential for keto-enol tautomerism.[1] These characteristics make NMAA a valuable building block for synthesizing more complex molecules, including pharmaceuticals and pesticides like monocrotophos.[2][3]

Diketene (CAS: 674-82-8) is a highly reactive organic compound, properly understood as the dimer of ketene.[4] Its structure contains a strained four-membered β-lactone ring, making it an excellent and potent acetoacetylating agent.[4][5] It readily reacts with nucleophiles such as alcohols and amines to introduce the acetoacetyl group (CH₃C(O)CH₂C(O)-).[4]

The synthesis of NMAA from these precursors is a direct and industrially significant example of acetoacetylation, governed by the principles of nucleophilic acyl substitution.

The Core Reaction Mechanism: Acetoacetylation of Methylamine

The formation of this compound from methylamine and diketene is a classic nucleophilic acyl substitution reaction. The process is highly exothermic and proceeds through a well-understood, multi-step mechanism involving the nucleophilic attack by the amine on the strained lactone ring of diketene.[1]

Mechanistic Steps:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of methylamine (a potent nucleophile) attacking the highly electrophilic carbonyl carbon of the diketene's β-lactone ring. This is the crucial, rate-determining step of the reaction. The ring strain of the four-membered lactone significantly enhances the electrophilicity of this carbonyl carbon compared to a standard ester.

-

Tetrahedral Intermediate Formation & Ring Opening: This nucleophilic attack breaks the π-bond of the carbonyl and forms a transient tetrahedral intermediate. The inherent instability of this intermediate, coupled with the strain of the four-membered ring, leads to the immediate cleavage of the acyl-oxygen bond. This step results in the opening of the lactone ring.[6][7]

-

Proton Transfer: The intermediate formed possesses a positively charged ammonium group and a negatively charged enolate. An intramolecular or solvent-mediated proton transfer occurs from the nitrogen atom to the oxygen atom of the enolate.

-

Keto-Enol Tautomerization: The resulting enol form rapidly tautomerizes to the more thermodynamically stable keto form. This final step yields the target molecule, this compound.[1]

Visualization of the Reaction Mechanism

Caption: Fig. 1: Mechanism of this compound Synthesis

Experimental Protocol: A Validated Approach

The following protocol is a robust and self-validating system for the synthesis of this compound, adapted from established industrial methodologies for analogous acetoacetylation reactions.[3][8] The causality behind each step is explained to ensure scientific integrity and reproducibility.

Step-by-Step Methodology:

-

Reactor Setup & Inert Atmosphere: A glass-lined reaction vessel equipped with mechanical stirring, a dropping funnel, and a cooling system is charged with a 40% aqueous solution of methylamine.[3] The reactor is cooled to 0°C.

-

Controlled Reagent Addition: Freshly distilled diketene (purity >95%) is added dropwise to the cooled, stirring methylamine solution.[3]

-

Causality: The reaction is highly exothermic.[1] A slow, controlled addition and efficient cooling are paramount to maintain the reaction temperature between 0-20°C.[3] This prevents uncontrolled side reactions, primarily the polymerization of diketene, which is catalyzed by heat and impurities.[9] Freshly distilled diketene is used to minimize pre-existing polymers or hydrolysis products that could interfere with the reaction.[3]

-

-

Reaction Monitoring & pH Adjustment: The addition is typically completed over approximately 3 hours. After addition, the mixture is stirred for an additional 30 minutes. The pH of the reaction solution is then checked and adjusted to 7-8 by adding more methylamine if necessary.[3]

-

Causality: Maintaining a neutral to slightly basic pH ensures the product is in its desired amide form and that the starting amine is available as a free nucleophile. The post-reaction stir period ensures the complete conversion of the diketene.

-

-

Product Isolation & Purification: The final product, this compound, can be isolated from the reaction mixture. For high purity, this often involves reduced pressure distillation.[3]

-

Causality: Distillation under reduced pressure is performed at temperatures below 50°C to prevent thermal degradation of the product.[3]

-

Data Presentation: Key Reaction Parameters

| Parameter | Value / Condition | Rationale & Trustworthiness Factor |

| Reactants | Diketene, Methylamine | High purity diketene (>95%) is essential to prevent side reactions.[3] |

| Molar Ratio | Diketene : Methylamine ≈ 1 : 1 | A slight excess of methylamine can be used to ensure full conversion of diketene.[3] |

| Solvent | Water (for aqueous methylamine) | The reaction can also be performed in aprotic organic solvents like toluene.[8] |

| Temperature | 0 - 20 °C | Critical for controlling the exotherm and preventing diketene polymerization.[3] |

| Reaction Time | ~ 3.5 hours | Ensures complete reaction. Monitored by the cessation of the exotherm. |

| pH Control | Final pH adjusted to 7-8 | Ensures the product is stable and the reaction goes to completion.[3] |

| Typical Yield | High | The reaction is generally efficient and high-yielding when parameters are controlled. |

Visualization of the Experimental Workflow

Caption: Fig. 2: Experimental Workflow for NMAA Synthesis

Conclusion

The reaction between methylamine and diketene provides a direct, efficient, and industrially vital route to this compound. The mechanism is a clear example of nucleophilic acyl substitution, driven by the high reactivity of the strained lactone ring in diketene. Successful synthesis hinges on rigorous control of the reaction exotherm through careful temperature management and controlled addition of reagents. By understanding the causality behind each step of the protocol, researchers and chemical engineers can reliably produce this key intermediate, which serves as a foundational component in the development of numerous pharmaceutical and agricultural products.[10]

References

-

The Synthesis and Chemistry of this compound Explained. (n.d.). Milliken. Retrieved January 5, 2026, from [Link]

-

Diketene. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

- Erian, A. W., & Fadda, A. A. (2007). Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives. Chemistry of Heterocyclic Compounds, 43(5), 599-607.

-

Imine Formation Mechanism | Addition of Primary Amines to Aldehydes and Ketones. (2021, February 13). chemistNATE. Retrieved January 5, 2026, from [Link]

- Bakatorou, A., & Papaefthimiou, P. (1998). Chemical reactivity and biological activity of diketene. Journal of Applied Toxicology, 18(5), 337-341.

-

Jie, X., Shang, Y., Chen, Z. N., & Su, W. (2018). Reaction of cyclic ketones with primary amines. ResearchGate. Retrieved January 5, 2026, from [Link]

-

diketene. (n.d.). ChemBK. Retrieved January 5, 2026, from [Link]

-

Reaction with Primary Amines to form Imines. (2023, January 22). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Chemical Reactivity and Biological Activity of Diketene. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Reactions of Aldehydes and Ketones with Amines. (2014, September 4). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 5, 2026, from [Link]

-

Diketene Derivatives Market Size 2026. (2024, July 28). Pragmatic Market Research. Retrieved January 5, 2026, from [Link]

- Clemens, R. J. (1984). Chemistry of the Diketene-acetone Adduct.

- Process for preparing pure acetoacetamide which is stable on storage. (1981). Google Patents.

- Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst. (1964). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. Diketene - Wikipedia [en.wikipedia.org]

- 5. arxada.com [arxada.com]

- 6. Chemical reactivity and biological activity of diketene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]

- 10. Diketene Derivatives Market Size 2026 | Agrochemicals & Pharma Demand Trends [prismaneconsulting.com]

Acylation of methylamine for N-Methylacetoacetamide synthesis

An In-depth Technical Guide to the Synthesis of N-Methylacetoacetamide via Acylation of Methylamine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound (NMAA), a β-ketoamide with the molecular formula C₅H₉NO₂, stands as a pivotal yet often overlooked intermediate in the landscape of synthetic organic chemistry.[1] Its unique bifunctional structure, featuring both a ketone and an amide group, imparts a versatile reactivity profile that makes it an indispensable building block. For researchers and professionals in drug development and agrochemical synthesis, a comprehensive understanding of NMAA's synthesis is not merely an academic exercise; it is fundamental to the efficient and cost-effective production of high-value downstream products. This compound serves as a foundational component in the manufacturing of the analgesic drug Analgin and is a critical precursor to organophosphorus insecticides like monocrotophos.[1][2]

This guide provides an in-depth exploration of the predominant industrial method for NMAA synthesis: the acylation of methylamine using diketene. We will dissect the underlying chemical principles, present a field-proven experimental protocol, and discuss the critical parameters that govern reaction efficiency, product purity, and operational safety. The objective is to equip you, the practicing scientist, with the authoritative knowledge required to master this essential synthesis.

Mechanistic Rationale and Chemical Principles

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. The efficacy of this transformation hinges on the selection of an appropriate acylating agent and precise control over reaction conditions to manage its inherent thermodynamics.

The Acylating Agent: The Primacy of Diketene

While other acetoacetylating agents exist, such as methyl acetoacetate, the industrial synthesis of NMAA overwhelmingly favors the use of diketene (4-methylideneoxetan-2-one).[1][2][3] The choice of diketene is strategic, driven by several key factors:

-

High Reactivity: Diketene is a highly reactive cyclic lactone (an ester). The significant ring strain of its four-membered oxetane ring makes it highly susceptible to nucleophilic attack and subsequent ring-opening.

-

Atom Economy: The reaction of diketene with methylamine is an addition reaction. No leaving group is expelled, and no byproduct is formed, leading to excellent atom economy, a core principle of green chemistry.

-

Favorable Kinetics: The reaction proceeds rapidly under mild conditions, often without the need for a catalyst, which simplifies the process and reduces purification burdens.

The Reaction Mechanism: Nucleophilic Ring-Opening

The core of the synthesis is the nucleophilic attack by the lone pair of electrons on the nitrogen atom of methylamine at the electrophilic carbonyl carbon of the diketene lactone.

The mechanism unfolds in two key steps:

-

Nucleophilic Attack: The methylamine molecule acts as the nucleophile, targeting the most electrophilic site on the diketene molecule—the carbonyl carbon of the ester group. This forms a tetrahedral intermediate.

-

Ring-Opening: The unstable tetrahedral intermediate rapidly collapses. The C-O bond of the four-membered ring cleaves, opening the ring and resulting in the formation of the stable amide bond. A proton transfer event neutralizes the charges, yielding the final this compound product.

This reaction is highly exothermic, a critical detail that dictates the entire experimental design.[1] Failure to manage this exotherm can lead to uncontrolled temperature spikes, resulting in side reactions, product degradation, and significant safety hazards.

Caption: The reaction mechanism for this compound synthesis.

Keto-Enol Tautomerism in NMAA

A defining characteristic of this compound, as a β-dicarbonyl compound, is its existence as an equilibrium mixture of keto and enol tautomers.[1] The active methylene group (the -CH₂- between the two carbonyls) is acidic, allowing for the formation of a more stable, conjugated enol form. This property is crucial as it influences the compound's solubility, reactivity in subsequent synthetic steps, and its spectroscopic signature.

Field-Proven Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound that is robust, reproducible, and emphasizes the critical control parameters necessary for a successful outcome.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Concentration |